molecular formula C12H4F5NO2 B071024 Pentafluorophenyl pyridine-2-carboxylate CAS No. 188837-53-8

Pentafluorophenyl pyridine-2-carboxylate

Cat. No. B071024
CAS RN: 188837-53-8
M. Wt: 289.16 g/mol
InChI Key: KFJSLIBBYMXLTG-UHFFFAOYSA-N
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Description

Pentafluorophenyl pyridine-2-carboxylate is a chemical compound with the molecular formula C12 H4 F5 N O2 . It is commonly used as a laboratory chemical .


Molecular Structure Analysis

The molecular weight of Pentafluorophenyl pyridine-2-carboxylate is 289.16, and its molecular formula is C12 H4 F5 NO2 . The exact molecular structure would require more specific data or computational chemistry analysis.


Physical And Chemical Properties Analysis

Pentafluorophenyl pyridine-2-carboxylate is a laboratory chemical . Its physical and chemical properties would require more specific data for a detailed analysis.

Scientific Research Applications

Drug Design and Medicinal Chemistry

Pyridine derivatives, such as Pentafluorophenyl pyridine-2-carboxylate, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Apart from these, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

2. Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity This group of compounds contributes positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes them useful in the design of new compounds with improved pharmacokinetic properties.

Synthesis of Carboxylic Acid Esters

Pentafluorophenyl pyridine-2-carboxylate, being a carboxylic acid ester, can be used in the synthesis of other carboxylic acid esters . Carboxylic acid esters are often used in organic material compounds, drug molecules, and natural products .

Proteomics Research

Pentafluorophenyl pyridine-2-carboxylate is mentioned as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Electrochemistry

Carboxylic acids, including Pentafluorophenyl pyridine-2-carboxylate, can be used in electrochemistry . They can be used to generate reactive carboxylate ion intermediates, which can then react with other compounds to produce esters .

Green Chemistry

The synthesis of esters, including Pentafluorophenyl pyridine-2-carboxylate, is important from the point of view of green chemistry . Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Safety and Hazards

Pentafluorophenyl pyridine-2-carboxylate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . It should be handled with appropriate safety measures.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJSLIBBYMXLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373058
Record name Pentafluorophenyl pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl pyridine-2-carboxylate

CAS RN

188837-53-8
Record name Pentafluorophenyl pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in Example 12, 5-[N-((6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl)-N-(prop-2-ynyl)amino]pyridine-2-carboxylic acid was reacted with pentafluorophenyl trifluoroacetate to give the pentafluorophenyl pyridine-2-carboxylate which was in turn reacted with tri-tert-butyl L-γ-glutamyl-D-glutamate (European Patent Application No. 0509643, Example 1 thereof) to give tri-tert-butyl N-{5-[N-((6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl)-N-(prop-2-ynyl)amino]pyridyl-2-carbonyl -L-γ-glutamyl-D-glutamate in 98% yield which was in turn hydrolysed with aqueous sodium hydroxide solution to give N-{5-[N-((6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl)-N-(prop-2-ynyl)amino]pyridyl-2-carbonyl}-L-γ-glutamyl-D-glutamic acid in 68% yield, m.p. 196° C.;
Name
5-[N-((6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl)-N-(prop-2-ynyl)amino]pyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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